4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid
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Overview
Description
4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbaldehyde with 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-methylbenzoic acid and 4-nitrobenzoic acid share structural similarities with 4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid.
Pyrazole derivatives: Compounds such as 3-(2-naphthyl)-1H-pyrazole and its analogs.
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16N4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(E)-[(3-naphthalen-2-yl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O3/c27-21(26-23-13-14-5-7-16(8-6-14)22(28)29)20-12-19(24-25-20)18-10-9-15-3-1-2-4-17(15)11-18/h1-13H,(H,24,25)(H,26,27)(H,28,29)/b23-13+ |
InChI Key |
YEVXFZFBEMQLLM-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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